molecular formula C16H14N2O2 B8788475 N-[3-(4-Pyridyl)propyl]phthalimide CAS No. 84200-08-8

N-[3-(4-Pyridyl)propyl]phthalimide

Cat. No. B8788475
Key on ui cas rn: 84200-08-8
M. Wt: 266.29 g/mol
InChI Key: NORKQDMUHKNJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Cool a mixture of phthalimide (5.4 g, 37 mmol) and PPh3 (9.6 g, 37 mmol) in tetrahydrofuran (80 mL) to 0° C. Add dropwise a solution of 4-pyridine propanol (5.0 g, 37 mmol) and diethyl azodicarboxylate (5.8 mL, 37 mmol) in tetrahydrofuran (55 mL). After 2 hours warming to room temperature, concentrate the reaction mixture to a brown paste and perform flash-chromatography on silica gel eluting with 20% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH) solution in methylene chloride to afford 2-(3-pyridin-4-yl-propyl)isoindole-1,3-dione as a yellow solid. TLC (SiO2): Rf=0.68 [20% of a 80:18:2 CHCl3/MeOH/concentrated NH4OH solution in methylene chloride].
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][CH2:38][CH2:39]O)=[CH:33][CH:32]=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[N:31]1[CH:36]=[CH:35][C:34]([CH2:37][CH2:38][CH2:39][N:5]2[C:1](=[O:11])[C:2]3[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:4]2=[O:6])=[CH:33][CH:32]=1

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCO
Name
diethyl azodicarboxylate
Quantity
5.8 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
55 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the reaction mixture to a brown paste

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CCCN1C(C2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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